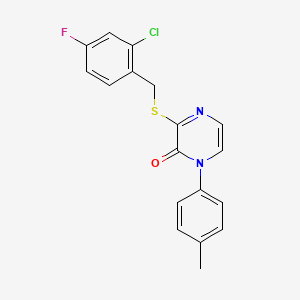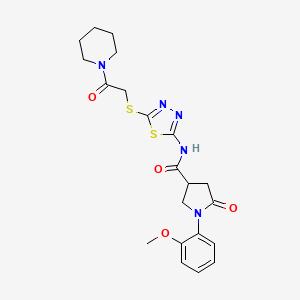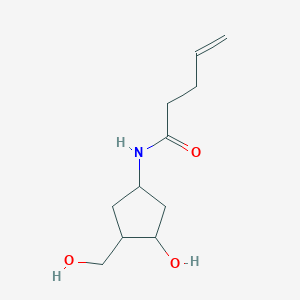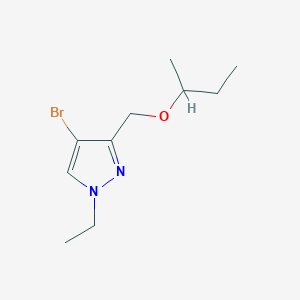![molecular formula C20H28N8O6 B2366297 2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate CAS No. 1351664-70-4](/img/structure/B2366297.png)
2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted with a piperazine ring and a tetrahydrofuran ring, both of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the relative configuration of the different functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolopyrimidine core, as well as the piperazine and tetrahydrofuran rings. The triazolopyrimidine core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make the compound more soluble in water, while the presence of the triazolopyrimidine core might influence its acidity or basicity .Applications De Recherche Scientifique
Synthesis of New Ring Systems
The compound’s structure is similar to that of benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine . This new ring system and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . This process is atom-economical and engages five reactive centers .
Antiproliferative Activities
Some compounds similar to the one have been tested for antiproliferative activities against human cancer cell lines . This suggests that the compound could potentially be used in cancer research and treatment.
c-Met Inhibitors
Compounds with a similar structure have been designed and synthesized as novel c-Met inhibitors . c-Met is a protein that plays a crucial role in embryonic development, organ regeneration, and wound healing. Abnormal c-Met activation in cancer correlates with poor prognosis, where aberrantly active c-Met triggers tumor growth, angiogenesis, and metastasis.
DNA Intercalation Activities
Compounds with a similar structure have been designed, synthesized, and evaluated for their DNA intercalation activities . DNA intercalators are used as anticancer agents, suggesting another potential application in cancer treatment.
Development of Potent MALT1 Inhibitors
The compound’s structure is similar to that of some potent MALT1 inhibitors . MALT1 is a protein that plays a crucial role in the activation of immune responses, and its dysregulation is associated with certain types of lymphoma.
Bisphosphonate Drugs
Although not directly related, the compound’s structure is somewhat similar to that of zoledronic acid, a type of bisphosphonate drug . Bisphosphonates are used to prevent problems with the bones such as fractures in myeloma and cancers that have spread to the bone .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit lysine specific demethylase 1 (lsd1) . LSD1 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
Docking studies of similar compounds indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity . This suggests that the compound may bind to its target through similar interactions, leading to inhibition of the target’s activity .
Biochemical Pathways
Inhibition of lsd1, a potential target of this compound, can lead to changes in gene expression patterns, affecting various cellular processes including cell proliferation and migration .
Result of Action
Inhibition of lsd1, a potential target of this compound, can significantly inhibit the activity of lsd1 and suppress cell migration ability .
Action Environment
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O2.C4H4O4/c1-22-15-14(20-21-22)16(19-11-18-15)24-6-4-23(5-7-24)10-13(25)17-9-12-3-2-8-26-12;5-3(6)1-2-4(7)8/h11-12H,2-10H2,1H3,(H,17,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLZWOLCWMRONP-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4CCCO4)N=N1.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4CCCO4)N=N1.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)



![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)




![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)